molecular formula C6H8N2O2 B12856979 Methyl 5-methyl-1H-pyrazole-1-carboxylate

Methyl 5-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B12856979
M. Wt: 140.14 g/mol
InChI Key: IDMDHYKMOTWIOF-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1H-pyrazole-1-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as transition metals, to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-1H-pyrazole-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1H-pyrazole-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 5-methylpyrazole-1-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-5-3-4-7-8(5)6(9)10-2/h3-4H,1-2H3

InChI Key

IDMDHYKMOTWIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C(=O)OC

Origin of Product

United States

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